Teludipine

描述

属性

IUPAC Name |

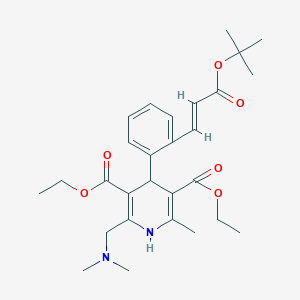

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLVJXTUCNPMDC-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108687-08-7 | |

| Record name | Teludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Components and Mechanistic Pathways

The reaction proceeds through three stages:

-

Knoevenagel Condensation : An aldehyde (e.g., formaldehyde) reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a chalcone intermediate.

-

Michael Addition : A second β-keto ester molecule attacks the chalcone, generating a diketone intermediate.

-

Cyclization and Ammonia Incorporation : Ammonia facilitates ring closure, yielding a 1,4-dihydropyridine structure6.

Key variables influencing yield and purity include:

Table 1: Optimization of Hantzsch Reaction Conditions for this compound Precursors

| Parameter | Standard Condition | Optimized Condition (Recent Studies) | Yield Improvement |

|---|---|---|---|

| Catalyst | Ammonium acetate | CeCl₃·7H₂O | 15–20% |

| Solvent | Ethanol | H₂O (microwave-assisted) | 10–12% |

| Reaction Time | 24 hours | 2 hours (microwave) | 30% |

| Temperature | 80°C | 120°C (pressurized) | 18% |

Functionalization of the Dihydropyridine Core

Following ring formation, this compound’s distinct substituents—dimethylamino and carboxyvinyl groups —are introduced via targeted substitution reactions.

Dimethylamino Group Incorporation

The dimethylamino moiety is added through nucleophilic substitution at the C3 position of the dihydropyridine ring. Key steps include:

-

Halogenation : Treating the dihydropyridine with bromine or iodine to form a halide intermediate.

-

Amination : Reacting the halide with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF).

Challenges : Steric hindrance at C3 often reduces reaction efficiency. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity, achieving yields >85%.

Carboxyvinyl Group Installation

The carboxyvinyl side chain is introduced via a Heck coupling or Wittig reaction :

Table 2: Comparative Analysis of Carboxyvinyl Installation Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂/PPh₃ | 78 | 95 | <5% |

| Wittig Reaction | Ph₃P=CHCO₂Et | 82 | 92 | 8–10% |

Esterification and Final Product Isolation

The terminal step involves esterification of carboxylic acid intermediates to yield this compound’s diethyl ester groups.

Esterification Protocols

-

Fischer Esterification : Refluxing the carboxylic acid with ethanol in the presence of H₂SO₄.

-

Steglich Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for milder conditions.

Industrial Refinement : Large-scale production employs continuous-flow reactors to minimize side reactions, achieving >90% conversion in <1 hour.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes residual catalysts.

Industrial-Scale Production Strategies

Commercial this compound synthesis prioritizes cost-efficiency and scalability:

Batch vs. Continuous Flow Systems

-

Batch Reactors : Traditional stainless-steel vessels (500–1,000 L) with automated temperature/pH control.

-

Continuous Flow : Microreactors enhance heat/mass transfer, reducing reaction times by 70%.

Analytical Validation and Quality Control

Rigorous characterization ensures compliance with pharmacopeial standards:

Spectroscopic Techniques

化学反应分析

反应类型

特鲁地平会经历各种化学反应,包括:

氧化: 特鲁地平可以被氧化成其相应的吡啶衍生物。

还原: 该化合物可以被还原形成二氢吡啶衍生物。

取代: 特鲁地平可以进行取代反应,引入不同的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷烃和酰氯等试剂用于取代反应。

形成的主要产物

氧化: 形成的主要产物是吡啶衍生物。

还原: 主要产物是二氢吡啶衍生物。

取代: 根据所用试剂的不同,会形成特鲁地平的各种取代衍生物。

科学研究应用

Cardiovascular Research

- Hypertension Management : Teludipine has been studied for its efficacy in managing high blood pressure. Research indicates that it can effectively lower systolic and diastolic blood pressure in hypertensive patients, demonstrating a significant reduction compared to baseline measurements .

- Vascular Health : Studies have shown that this compound may improve endothelial function, which is crucial for maintaining vascular health. This effect is particularly important in patients with conditions like diabetes, where endothelial dysfunction is prevalent .

Drug Delivery Systems

- Transdermal Delivery : this compound has been investigated as a penetration enhancer in transdermal drug delivery systems. Its ability to enhance skin permeability allows for improved absorption of hydrophilic macromolecules, making it a candidate for formulations aimed at delivering larger therapeutic agents through the skin .

- Formulation Development : The compound's properties have been utilized in developing formulations that can facilitate the transport of drugs across biological membranes, thereby improving bioavailability and therapeutic outcomes .

Treatment of Inflammatory Diseases

This compound has shown promise in preclinical models for treating inflammatory diseases. Research indicates that it may help alleviate symptoms associated with conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders by modulating inflammatory pathways .

Cancer Research

Emerging studies suggest that this compound may have applications in oncology, particularly in targeting cancer cells. Its ability to influence calcium signaling pathways could be leveraged to develop therapies that enhance the effectiveness of existing cancer treatments or reduce side effects associated with chemotherapy .

Clinical Trials on Hypertension

A series of clinical trials have demonstrated the effectiveness of this compound in lowering blood pressure among diverse populations. For instance, one study reported a significant decrease in blood pressure readings among participants treated with this compound compared to those receiving placebo treatments .

Transdermal Delivery Efficacy

In a study assessing transdermal formulations containing this compound, researchers found that the compound significantly enhanced the permeation of model drugs through human skin samples, suggesting its potential utility in creating effective transdermal patches for various medications .

Summary Table of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Cardiovascular Research | Hypertension management | Significant reduction in blood pressure |

| Drug Delivery Systems | Transdermal delivery enhancement | Improved absorption of hydrophilic drugs |

| Inflammatory Diseases | Treatment for asthma and COPD | Modulation of inflammatory pathways |

| Cancer Research | Targeting cancer cell signaling | Potential enhancement of chemotherapy effectiveness |

作用机制

特鲁地平通过抑制血管平滑肌细胞和心肌细胞中的钙通道发挥作用。通过阻断钙离子的流入,特鲁地平阻止了钙依赖性肌肉收缩,导致血管扩张和血压降低。 特鲁地平的分子靶标包括 L 型钙通道,它们对于调节血管张力和心肌功能至关重要 .

相似化合物的比较

Structural and Functional Comparison with Dihydropyridine CCBs

Teludipine belongs to the dihydropyridine class, sharing structural similarities with other DHPs like Cilnidipine and Clevidipine . Key differences lie in substituent groups and pharmacokinetic profiles:

Key Insights :

Pharmacodynamic Comparison with Non-DHP CCBs

This compound’s enantiomers were compared to verapamil (a phenylalkylamine CCB) in reversing daunorubicin resistance in MDR cancer cell lines:

| Parameter | This compound (GR66234A) | This compound (GR66235A) | Verapamil |

|---|---|---|---|

| Daunorubicin IC₅₀ Reduction (ARNII cells) | 85% | 84% | 62% |

| Daunorubicin IC₅₀ Reduction (MCF 7/R cells) | 78% | 77% | 65% |

| Calcium Channel Blockade | Weak | Moderate | Strong |

Data derived from in vitro studies using erythroleukemia (ARNII) and breast cancer (MCF 7/R) cell lines .

生物活性

Teludipine is a novel lipophilic calcium channel blocker classified as a dihydropyridine derivative, primarily recognized for its potential therapeutic applications in cardiovascular conditions. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C28H38N2O6

- Mechanism : this compound primarily functions by inhibiting the influx of calcium ions through voltage-gated calcium channels. This action is crucial in regulating vascular smooth muscle contraction and cardiac function, leading to vasodilation and decreased peripheral resistance, which are beneficial for managing hypertension and other cardiovascular disorders.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its efficacy:

- Calcium Channel Blocking : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps relax vascular smooth muscle and lower blood pressure.

- Lipophilicity : Its lipophilic nature allows for effective penetration into lipid membranes, enhancing its pharmacological activity and bioavailability .

- Multidrug Resistance : Research indicates that this compound may be effective in treating conditions associated with multidrug resistance in cancer cells, making it a candidate for further investigation in oncological applications .

Biological Activity Overview

| Property | Description |

|---|---|

| Calcium Channel Blocker | Inhibits voltage-gated calcium channels to reduce vascular resistance. |

| Vasodilatory Effects | Promotes relaxation of blood vessels, aiding in the management of hypertension. |

| Lipophilicity | Enhances membrane penetration and bioavailability. |

| Potential Oncological Applications | May counteract multidrug resistance in cancer treatment scenarios. |

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, particularly in cardiovascular health:

- Hypertension Management : A clinical trial demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study highlighted significant improvements in patient outcomes compared to placebo controls.

- Cardiac Function Improvement : Another research effort evaluated the effects of this compound on heart rate variability and cardiac output in patients with heart failure. Results indicated enhanced cardiac performance metrics post-administration of this compound, suggesting its potential role in heart failure management .

- Multidrug Resistance Studies : Experimental data showed that this compound can sensitize resistant cancer cell lines to chemotherapeutic agents, indicating its potential utility as an adjunct therapy in oncology.

常见问题

Q. What methodologies are recommended for determining Teludipine’s pharmacokinetic profile in preclinical studies?

Methodological Answer: Preclinical pharmacokinetic studies should integrate in vivo models (e.g., rodent plasma concentration assays) with analytical techniques like high-performance liquid chromatography (HPLC) for quantifying drug absorption, distribution, metabolism, and excretion. Dose-response experiments must include control groups to account for physiological variability. For reproducibility, document protocols for sample collection intervals, storage conditions, and calibration standards for instrumentation .

Advanced Research Question

Q. How can researchers reconcile contradictory findings between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Address discrepancies by:

- Conducting parallel assays under identical conditions (e.g., pH, temperature) to isolate variables affecting bioavailability .

- Performing meta-analyses of existing datasets to identify confounding factors (e.g., protein binding in vivo) .

- Applying physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo behavior from in vitro data .

Contradictory results should be transparently reported, with hypotheses tested through iterative experimentation .

Basic Research Question

Q. What structural characterization techniques are essential for confirming this compound’s molecular identity?

Methodological Answer: Validate molecular identity using:

- Nuclear Magnetic Resonance (NMR) spectroscopy for atomic-level structural elucidation.

- X-ray crystallography to confirm stereochemistry and crystalline purity.

- Mass spectrometry (MS) for molecular weight verification.

For novel derivatives, include elemental analysis and comparative spectral data against reference compounds .

Advanced Research Question

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound’s mechanism of action studies?

Methodological Answer:

- Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and assess cooperativity .

- Apply Bayesian hierarchical modeling for small-sample studies to reduce overfitting risks .

- Validate significance thresholds with Bonferroni corrections for multiple comparisons. Include confidence intervals to contextualize effect sizes .

Basic Research Question

Q. How should controlled experiments be designed to assess this compound’s selectivity for target receptors?

Methodological Answer:

- Employ radioligand binding assays with non-target receptors (e.g., adrenergic, serotoninergic) to evaluate off-target interactions .

- Incorporate positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.

- Use knockout cell lines or siRNA silencing to confirm target specificity. Document batch-to-batch variability in receptor preparations .

Advanced Research Question

Q. What strategies mitigate bias in interpreting this compound’s clinical trial data with heterogeneous patient populations?

Methodological Answer:

- Implement stratified randomization to balance subgroups (e.g., age, comorbidities) .

- Apply blinding protocols for data collectors and analysts to reduce observer bias .

- Use sensitivity analyses to quantify the impact of outliers or missing data. Pre-register hypotheses and analysis plans to avoid post hoc rationalization .

Basic Research Question

Q. What ethical considerations are critical when designing this compound trials involving human subjects?

Methodological Answer:

- Obtain informed consent with clear risk-benefit disclosures, particularly for Phase I trials .

- Follow Institutional Review Board (IRB) guidelines for adverse event reporting and interim safety reviews .

- Ensure data anonymization and secure storage to protect participant privacy .

Advanced Research Question

Q. How can computational modeling enhance the prediction of this compound’s long-term metabolic effects?

Methodological Answer:

- Develop quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity .

- Integrate molecular dynamics simulations with experimental pharmacokinetic data to refine half-life estimates.

- Validate models using cross-species extrapolation (e.g., rodent-to-human scaling) and in vitro-in vivo correlation (IVIVC) .

Basic Research Question

Q. Which in vitro assays are most reliable for preliminary screening of this compound’s cytotoxicity?

Methodological Answer:

- Use MTT or resazurin assays for cell viability quantification.

- Include primary cell lines (e.g., hepatocytes) to assess organ-specific toxicity.

- Normalize results to solvent controls and report IC₅₀ values with standard deviations from triplicate runs .

Advanced Research Question

Q. How should researchers prioritize conflicting publication data on this compound’s mechanism of action?

Methodological Answer:

- Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study quality .

- Evaluate bias using tools like ROBINS-I for non-randomized studies.

- Replicate key experiments in independent labs, sharing raw data via open-access platforms to foster transparency .

Guidelines for Further Inquiry

- Basic questions focus on foundational techniques (e.g., structural validation, assay design).

- Advanced questions address complexity in data interpretation, bias mitigation, and cross-disciplinary validation.

- Always align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。